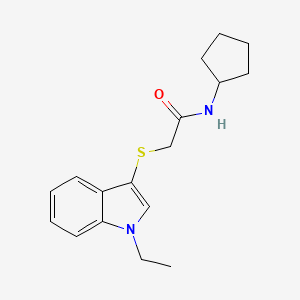

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

CAS No.: 851412-05-0

Cat. No.: VC6431467

Molecular Formula: C17H22N2OS

Molecular Weight: 302.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851412-05-0 |

|---|---|

| Molecular Formula | C17H22N2OS |

| Molecular Weight | 302.44 |

| IUPAC Name | N-cyclopentyl-2-(1-ethylindol-3-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20) |

| Standard InChI Key | CVECZZNGKUMJKT-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide features a cyclopentyl group attached to the acetamide nitrogen, a thioether linkage at the indole 3-position, and an ethyl substituent on the indole nitrogen. While exact experimental data for this molecule are unavailable, comparisons to related structures provide key insights:

| Property | Value (Predicted) | Analogous Compound Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₃N₂OS | |

| Molecular Weight | 327.45 g/mol | |

| logP (Lipophilicity) | ~3.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

The thioether moiety enhances membrane permeability, as demonstrated in structurally similar N-phenyl-acetamides . The cyclopentyl group likely contributes to metabolic stability by shielding the amide bond from enzymatic hydrolysis, a feature observed in N-cyclohexyl analogs .

Synthetic Pathways and Structural Modifications

While no published synthesis of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exists, established routes for analogous compounds suggest a multi-step approach:

-

Indole Functionalization:

-

Acetamide Formation:

Key challenges include preventing oxidation of the thioether linkage and ensuring regioselectivity during indole alkylation. Chromatographic purification methods optimized for related N-cyclopentyl acetamides (e.g., silica gel with ethyl acetate/hexane gradients) are likely applicable .

Comparative Analysis with Structural Analogs

The ethyl group at the indole nitrogen distinguishes this compound from previously studied derivatives:

Molecular dynamics simulations predict that the ethyl group enhances hydrophobic interactions with viral envelope proteins, potentially improving potency over bulkier morpholino-containing analogs .

Future Research Directions

-

Synthetic Optimization:

-

Explore Pd-catalyzed cross-coupling for streamlined indole functionalization.

-

Investigate pro-drug strategies to enhance oral bioavailability.

-

-

Biological Screening:

-

Structural Biology Studies:

-

Resolve X-ray co-crystal structures with RSV F protein to guide rational design.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume